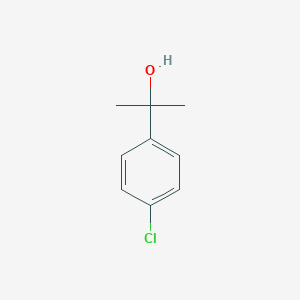

2-(4-Chlorophenyl)propan-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZCRSDZIWKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173647 | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-25-9 | |

| Record name | 4-Chloro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chloro-α,α-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 4 Chlorophenyl Propan 2 Ol

Established Synthetic Pathways to 2-(4-Chlorophenyl)propan-2-ol

Several reliable methods exist for the synthesis of this compound, primarily involving the transformation of ketone precursors or through nucleophilic addition reactions.

Reduction of Ketone Precursors

A common and efficient route to this compound involves the reduction of the corresponding ketone, 4'-chloroacetophenone (B41964). researchgate.netresearchgate.net This transformation can be achieved through various chemical and catalytic methods.

Hydride-based reducing agents are widely employed for the conversion of ketones to alcohols. For the synthesis of related chlorophenyl ethanol (B145695) derivatives, sodium borohydride (B1222165) (NaBH₄) has proven effective. sioc-journal.cn This reagent offers the advantage of being selective for the carbonyl group, leaving other functional groups intact. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at temperatures ranging from 0 to 25°C. vulcanchem.com

For the synthesis of 2-(4-chlorophenyl)-2-methylpropan-1-ol, a structurally similar compound, lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent capable of efficiently reducing ketones. This reaction is conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.

| Reducing Agent | Precursor | Product | Conditions | Key Advantages | Limitations |

| Sodium Borohydride (NaBH₄) | 2,2',4'-trichloroacetophenone | 1-(2,4-dichlorophenyl)-2-chloroethanol | Methanol/Ethanol, 0-25°C sioc-journal.cnvulcanchem.com | High selectivity for carbonyls | Less reactive than LiAlH₄ |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone Precursor | 2-(4-Chlorophenyl)-2-methylpropan-1-ol | Anhydrous ether (e.g., THF), 0°C to room temp. | High reactivity and yield | Moisture-sensitive, requires careful handling |

This table presents data for the reduction of related ketone precursors to illustrate the utility of hydride reducing agents.

Catalytic hydrogenation offers an alternative, often greener, approach to ketone reduction. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of 4'-chloroacetophenone, various catalytic systems have been investigated.

One study detailed the multiphase catalytic hydrogenation of p-chloroacetophenone using a supported platinum (Pt) or palladium (Pd) catalyst. unive.it The reaction, carried out under a hydrogen atmosphere, can yield the desired alcohol, 1-(4-chlorophenyl)ethanol, with high selectivity. unive.it The selectivity can be controlled by adjusting reaction conditions such as the composition of the aqueous phase and the nature of the catalyst. unive.it

Another approach utilizes a ruthenium(II) complex as a catalyst for the hydrogenation of 4'-chloroacetophenone to 1-(4'-chlorophenyl)ethanol. rsc.org This reaction is performed under a hydrogen atmosphere in a solvent like tetrahydrofuran (THF) with a base such as potassium tert-butoxide. rsc.org

| Catalyst System | Substrate | Product | Conditions | Conversion/Yield |

| Nickel complexes (2a, 3a, 3b, 3c) | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | iPrOH, KOH, 100°C, N₂ atmosphere | 99% conversion after 6 hours researchgate.net |

| Ruthenium(II) complex (catalyst 2) | 4'-Chloroacetophenone | 1-(4'-Chlorophenyl)ethanol | THF, KOtBu, 8 bar H₂, 25°C rsc.org | High conversion reported |

| Supported Pt or Pd catalyst | p-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol and other reduction products | Multiphase system (hydrocarbon/aqueous), H₂ atmosphere, 50°C | Quantitative yields of reduction products unive.it |

This table summarizes findings from catalytic hydrogenation studies of 4'-chloroacetophenone, a direct precursor to the target compound's structural analog.

Chemical Reducing Agents (e.g., Hydride Reductions)

Nucleophilic Addition Reactions

The synthesis of this compound can be effectively achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 4'-chloroacetophenone. The Grignard reaction is a classic and highly effective method for this transformation. libretexts.orgmasterorganicchemistry.com

In this approach, a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr) is prepared by reacting methyl halide with magnesium metal in an anhydrous ether solvent. libretexts.org This Grignard reagent then adds to 4'-chloroacetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound. masterorganicchemistry.com It is crucial to maintain anhydrous conditions throughout the reaction as Grignard reagents react readily with water. libretexts.org

For instance, the synthesis of the related compound 2-(4-methylphenyl)propan-2-ol (B75277) is achieved by the nucleophilic addition of methylmagnesium bromide to 4-methylacetophenone. Similarly, reacting a Grignard reagent with propylene (B89431) oxide can also yield related secondary alcohols. vulcanchem.com

Alkylation and Acylation Approaches in Precursor Synthesis

The synthesis of the necessary ketone precursor, 4'-chloroacetophenone, is often accomplished through Friedel-Crafts acylation. youtube.comgoogle.com This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene (B131634) with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.com The reaction yields a mixture of ortho and para isomers, with the para-isomer, 4'-chloroacetophenone, being the major product due to steric hindrance at the ortho position. youtube.com

Trifluoromethanesulfonic acid has also been explored as a catalyst for the acylation of chlorobenzene with benzoyl chloride. mdpi.com

Alkylation strategies are generally employed for synthesizing precursors with different substitution patterns. For example, Friedel-Crafts alkylation of benzene (B151609) with chloroethane (B1197429) can produce ethylbenzene, which can then be subjected to further reactions. Similarly, the alkylation of 4-ethylbenzene is a route to other substituted aromatic compounds.

Advanced Stereoselective Synthesis of this compound and Its Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where the two methyl groups are different or where other stereocenters exist in the molecule, requires stereoselective methods.

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce prochiral ketones to chiral alcohols with high enantioselectivity. For example, a ketoreductase from Lactobacillus kefiri has been used for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high conversion and enantiomeric excess. researchgate.net Similarly, microorganisms like Rhodotorula glutinis have been employed for the asymmetric reduction of 2-chloro-1-(4'-chlorophenyl)ethanone to the corresponding (-)-2-chloro-1-(4'-chlorophenyl)ethanol. google.com

Asymmetric transfer hydrogenation is another advanced method. This technique utilizes a chiral catalyst to transfer hydrogen from a donor molecule, such as isopropanol, to a ketone, resulting in an enantiomerically enriched alcohol. mdpi.com For instance, the combination of a homochiral amino alcohol with ruthenium(II) forms an effective system for the asymmetric transfer hydrogenation of acetophenone. mdpi.com

The synthesis of specific diastereomers, such as the (1S,2R) configuration of 2-amino-1-(4-chlorophenyl)propan-1-ol (B1199383), often involves stereoselective methods starting from chiral precursors or employing chiral catalysts. vulcanchem.com For example, the synthesis can proceed through a Henry reaction between 4-chlorobenzaldehyde (B46862) and nitroethane, followed by a stereoselective reduction of the nitro group. vulcanchem.com

| Method | Substrate | Product | Key Features |

| Biocatalysis (Ketoreductase) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | High conversion (>99%) and enantiomeric excess (>99%) researchgate.net |

| Biocatalysis (Microorganism) | 2-chloro-1-(4'-chlorophenyl)ethanone | (-)-2-chloro-1-(4'-chlorophenyl)ethanol | Stereospecific reduction google.com |

| Asymmetric Transfer Hydrogenation | Acetophenone | Enantiomerically enriched 1-phenylethanol | Uses chiral amino alcohol and Ru(II) catalyst mdpi.com |

| Stereoselective Synthesis | 4-Chlorobenzaldehyde and nitroethane | (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol | Multi-step synthesis involving stereoselective reduction vulcanchem.com |

This table highlights advanced stereoselective methods used for the synthesis of chiral analogs of this compound.

Chemical Transformations and Functionalization of this compound

The unique structural features of this compound, namely a tertiary alcohol functional group and a chlorinated aromatic ring, allow for a variety of chemical modifications. These transformations enable the conversion of the parent alcohol into more complex molecules, including carbonyls, alkanes, and diverse heterocyclic systems with potential biological significance.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. However, tertiary alcohols such as this compound are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.

In contrast, analogous primary and secondary alcohols can be readily oxidized. For instance, related secondary alcohols are converted to ketones, and primary alcohols can be oxidized to aldehydes or carboxylic acids using various oxidizing agents. Common reagents for these transformations include chromium-based compounds like chromium trioxide (CrO₃) and permanganate (B83412) salts like potassium permanganate (KMnO₄). smolecule.com More specialized catalytic systems, such as those involving N-(arylseleno)-4-chlorobenzenesulfonamide, have also been developed for the efficient oxidation of alcohols to carbonyls. oup.com

While direct oxidation of this compound is challenging, its isomeric precursor, 1-(4-chlorophenyl)propan-1-ol (B82633) (a secondary alcohol), could be oxidized to the corresponding ketone, 1-(4-chlorophenyl)propan-1-one.

Table 1: Oxidation of Analogous Alcohols

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 1-(4-chlorophenyl)ethanol | Sodium borohydride reduction of the ketone is implied, oxidation is the reverse | 1-(4-chlorophenyl)ethanone chula.ac.th |

| 2-(2-Chlorophenyl)-2-methyl-1-propanol | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-(2-Chlorophenyl)-2-methylpropanal |

Further Reduction to Alkane Derivatives

The complete reduction of the alcohol functional group in this compound to yield the corresponding alkane, 2-(4-chlorophenyl)propane, is a feasible transformation. This process typically involves a two-step sequence. First, the hydroxyl group is converted into a better leaving group, often through tosylation or by dehydration to an alkene. The resulting intermediate can then be reduced.

A common pathway involves the acid-catalyzed dehydration of this compound to form 2-(4-chlorophenyl)prop-1-ene. Subsequent catalytic hydrogenation of the alkene double bond, typically using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), yields the final alkane. Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce tosylated alcohol derivatives to the alkane. smolecule.com

Table 2: Reduction of this compound to its Alkane Derivative

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | H₂SO₄ or H₃PO₄, heat | 2-(4-Chlorophenyl)prop-1-ene |

Formation of Nitrogen-Containing Heterocycles Incorporating the Propanol (B110389) Moiety

The carbon skeleton of this compound can serve as a building block for the synthesis of various nitrogen-containing heterocycles. These syntheses often require prior modification of the alcohol to a more reactive intermediate, such as a ketone or an unsaturated derivative.

For example, the propanol can be isomerized and oxidized to 1-(4-chlorophenyl)propan-2-one. This ketone can then participate in multicomponent reactions like the Hantzsch dihydropyridine (B1217469) synthesis. uc.pt In this reaction, the ketone condenses with an aldehyde and two equivalents of a β-ketoester in the presence of ammonia (B1221849) to form a substituted 1,4-dihydropyridine, a core structure in many bioactive molecules. uc.pt

Another approach involves the conversion of a derivative of the starting alcohol into a substrate for cycloaddition reactions. For instance, arylchlorocarbenes can react with 1,2-diazabuta-1,3-dienes to yield pyrazoles. islandscholar.ca The synthesis of piperidines, another important heterocyclic scaffold, can be achieved through the enantioselective Zn-catalyzed [4+2] cycloaddition of 1-azadienes and nitro-alkenes. mountainscholar.org These routes highlight the versatility of the propanol moiety in constructing complex heterocyclic systems.

Synthesis of Azido (B1232118) and Amino Alcohol Derivatives

Azido and amino alcohols are valuable synthetic intermediates, particularly for the preparation of pharmaceuticals. A viable pathway to synthesize these derivatives from this compound begins with its dehydration to 2-(4-chlorophenyl)prop-1-ene.

This alkene can then undergo a regio- and stereoselective hydroxyazidation reaction. nih.gov Biocatalytic cascades have been shown to effectively transform styrenes into the corresponding azido alcohols. nih.gov In this process, the alkene reacts with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of catalysts to introduce both a hydroxyl and an azido group across the double bond, yielding 2-azido-2-(4-chlorophenyl)propan-1-ol.

The resulting azido alcohol can be readily converted to the corresponding amino alcohol. The azido group is a stable precursor to an amine and can be selectively reduced without affecting other functional groups. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (PPh₃) followed by hydrolysis (Staudinger reaction), afford the target 2-amino-2-(4-chlorophenyl)propan-1-ol. nih.govresearchgate.net

Table 3: Synthesis of Azido and Amino Alcohol Derivatives

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Acid catalyst, heat | 2-(4-Chlorophenyl)prop-1-ene |

| 2 | 2-(4-Chlorophenyl)prop-1-ene | NaN₃, biocatalyst/oxidant | 2-Azido-2-(4-chlorophenyl)propan-1-ol |

Pathways to Other Bioactive Scaffolds (e.g., Imidazoles, Triazoles)

The this compound scaffold can be elaborated into more complex bioactive heterocycles like imidazoles and triazoles through multi-step synthetic sequences.

Synthesis of Imidazoles: A common route to substituted imidazoles involves the reaction of an α-haloketone with an amidine or ammonia and an aldehyde (Radziszewski synthesis). To access this pathway, this compound would first be converted to an appropriate α-haloketone. For example, rearrangement and oxidation to 1-(4-chlorophenyl)propan-1-one, followed by α-halogenation (e.g., with Br₂ in acetic acid), would yield 2-bromo-1-(4-chlorophenyl)propan-1-one. This intermediate can then be reacted with various reagents to form the imidazole (B134444) ring. For instance, reaction with 1-(4-aminophenyl)ethan-1-one can lead to precursors for complex imidazole derivatives. nih.gov Modern methods also include metal-catalyzed cycloadditions to construct the imidazole core. rsc.org

Synthesis of Triazoles: A robust method for synthesizing triazole-containing alcohols involves the ring-opening of an epoxide with 1,2,4-triazole. This pathway can be initiated from this compound by first performing a dehydration to get 2-(4-chlorophenyl)prop-1-ene. This alkene is then subjected to epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the epoxide, 2-(4-chlorophenyl)-2-methyloxirane. The final step is the nucleophilic ring-opening of this epoxide with 1,2,4-triazole, typically in the presence of a base, to yield 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol, a structure analogous to known fungicides. google.com

Table 4: Synthetic Pathways to Imidazole and Triazole Scaffolds

| Target Scaffold | Step | Intermediate | Reagents/Conditions |

|---|---|---|---|

| Imidazole | 1 | 1-(4-Chlorophenyl)propan-1-one | Isomerization/Oxidation of starting alcohol |

| 2 | 2-Bromo-1-(4-chlorophenyl)propan-1-one | Br₂, Acetic Acid | |

| 3 | Substituted Imidazole | Reaction with amidine/ammonia source | |

| Triazole | 1 | 2-(4-Chlorophenyl)prop-1-ene | Dehydration of starting alcohol |

| 2 | 2-(4-Chlorophenyl)-2-methyloxirane | m-CPBA |

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgrsc.orgvulcanchem.comfigshare.com

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisrsc.orgvulcanchem.comfigshare.com

The ¹H NMR spectrum of 2-(4-chlorophenyl)propan-2-ol, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the chlorophenyl ring typically appear as a set of multiplets or distinct doublets in the downfield region (around 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine atom. The two methyl groups, being chemically equivalent, give rise to a single, sharp singlet in the upfield region (around 1.5-1.6 ppm). The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent, but is often observed around 2.0-2.6 ppm.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Ar-H (ortho to Cl) |

| ~7.2 | d | 2H | Ar-H (meta to Cl) |

| ~2.1 | s (broad) | 1H | -OH |

| ~1.6 | s | 6H | -CH₃ |

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisrsc.orgvulcanchem.comfigshare.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, distinct signals are observed for each unique carbon atom. The quaternary carbon atom bearing the hydroxyl group and the two methyl groups (C-2) is typically found around 72-74 ppm. The two equivalent methyl carbons appear at a higher field, usually in the range of 31-32 ppm. The aromatic carbons exhibit signals in the downfield region (125-145 ppm). The carbon atom attached to the chlorine (C-4') is identifiable, as is the ipso-carbon (C-1') attached to the propan-2-ol group. The other aromatic carbons also show distinct signals.

Interactive ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Ar-C (ipso) |

| ~132 | Ar-C (para to propan-2-ol, with Cl) |

| ~128 | Ar-C (ortho to Cl) |

| ~127 | Ar-C (meta to Cl) |

| ~73 | C-OH |

| ~31 | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint" for a compound.

Fourier Transform Infrared (FT-IR) Spectroscopyrsc.orgmdpi.com

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group. The sharpness and exact position of this band can be influenced by hydrogen bonding. The C-H stretching vibrations of the methyl and aromatic groups are observed in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching vibration of the tertiary alcohol is expected in the 1100-1200 cm⁻¹ range. The presence of the chlorine atom on the aromatic ring gives rise to a C-Cl stretching vibration, which is typically observed in the fingerprint region, often around 800-840 cm⁻¹. mdpi.com

Interactive FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2980 | C-H stretch (aliphatic) |

| ~1590 | C=C stretch (aromatic) |

| ~1490 | C=C stretch (aromatic) |

| ~1150 | C-O stretch (tertiary alcohol) |

| ~830 | C-Cl stretch (aromatic) |

Note: These are characteristic ranges and actual peak positions may vary.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight and structural integrity of this compound. It provides crucial information on the molecule's fragmentation patterns, which serve as a fingerprint for its identification.

Gas chromatography-mass spectrometry (GC-MS) is an essential analytical method for assessing the purity and confirming the identity of this compound. The gas chromatography component separates the compound from any impurities or isomers, such as 2-(4-chlorophenyl)propan-1-ol, before it enters the mass spectrometer. This separation is critical as isomers can have identical molecular weights but different fragmentation patterns.

Once isolated, the compound is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum for this compound displays a characteristic pattern of ion fragments. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for tertiary alcohols, the molecular ion can be unstable and of low abundance.

The fragmentation of this compound is dominated by the cleavage of the carbon-carbon bond adjacent to the oxygen atom. Key fragments observed in its mass spectrum help confirm its structure. researchgate.net A prominent fragment results from the loss of a methyl group (CH₃•), leading to a significant ion at m/z 155, which also shows its isotopic partner at m/z 157 due to the presence of the ³⁷Cl isotope. researchgate.net The base peak, which is the most abundant fragment, is observed at m/z 43, likely corresponding to the stable isopropyl cation or an acetyl fragment. researchgate.netresearchgate.net The analysis of these fragments allows for unambiguous identification when compared against spectral libraries. researchgate.net

Table 1: Key GC-MS Fragmentation Data for this compound

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|---|---|---|

| 141694 | mainlib | 59 | 43 | 155 | 157 |

Data sourced from NIST Mass Spectrometry Data Center. researchgate.net

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to determine its elemental composition. For this compound, with the molecular formula C₉H₁₁ClO, HRMS can distinguish its exact mass from other compounds that may have the same nominal mass.

The technique measures the mass-to-charge ratio to several decimal places. This precision allows for the calculation of an elemental formula that matches the experimental value, providing a high degree of confidence in the compound's identity. While specific HRMS experimental data for this compound is not detailed in the surveyed literature, the standard methodology involves comparing the experimentally measured exact mass with the theoretically calculated mass. For C₉H₁₁ClO, the theoretical monoisotopic mass is 170.0498. An HRMS measurement would be expected to yield a value extremely close to this, typically within a few parts per million (ppm). This method is a standard practice for the definitive structural confirmation of newly synthesized or isolated compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

X-ray Diffraction (XRD) Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This analysis reveals detailed information about bond lengths, bond angles, and the intermolecular interactions—such as hydrogen bonding and van der Waals forces—that govern how molecules pack in a crystal lattice.

A review of crystallographic databases and the scientific literature indicates that a crystal structure for the isolated compound this compound has not been reported. This suggests that the compound may exist as a liquid or oil under ambient conditions, or that it does not readily form single crystals of sufficient quality for XRD analysis.

However, crystallographic studies have been successfully performed on more complex derivatives that incorporate the this compound structural moiety. For instance, the crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol has been determined, revealing a three-dimensional network stabilized by O—H···N, C—H···O, and C—H···Cl hydrogen bonds. While this data does not describe the target compound itself, the analysis of such derivatives provides valuable insight into the likely conformational preferences and potential intermolecular interactions of the this compound fragment within a crystalline environment.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Chlorophenyl)propan-1-ol |

Computational and Theoretical Studies of 2 4 Chlorophenyl Propan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular properties of organic compounds. For 2-(4-Chlorophenyl)propan-2-ol, DFT calculations are instrumental in determining its optimized geometry, electronic landscape, and spectroscopic signatures. These calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational cost. nih.govmdpi.comacs.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles that define its most stable three-dimensional shape. Conformational analysis, often performed by scanning the potential energy surface through the rotation of flexible bonds, helps identify different low-energy conformers. unige.ch The piperidine (B6355638) ring in structurally related compounds has been observed to adopt a chair conformation in its optimized geometry. nih.gov The optimized structure of a molecule is generally found to be in good agreement with experimental data when available. iucr.org

Table 1: Predicted Geometrical Parameters for this compound Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar chemical structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Length | O-H (alcohol) | ~0.97 Å |

| Bond Angle | C-C-Cl (on phenyl ring) | ~119.5° |

| Bond Angle | C-C-O (propanol group) | ~109.8° |

| Dihedral Angle | C-C-C-O | ~60° |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. iucr.orgresearchgate.net A smaller energy gap generally implies higher reactivity and suggests that charge transfer can readily occur within the molecule. researchgate.net DFT calculations are a standard method to compute these orbital energies. iucr.orgresearchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. acs.org For this compound, DFT can calculate vibrational frequencies corresponding to FT-IR and Raman spectra, as well as chemical shifts for ¹H and ¹³C NMR spectroscopy. researchgate.net Calculated vibrational frequencies are often scaled by a factor (e.g., 0.96–0.98 for B3LYP/6-31G(d)) to correct for anharmonicity and achieve better alignment with experimental peak positions. Good correlation between the calculated and experimental spectra confirms that the optimized geometry is a reliable representation of the actual molecular structure. researchgate.net

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies Note: This table is for illustrative purposes.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |

|---|---|---|

| O-H Stretch (alcohol) | ~3400 | ~3410 |

| C-H Stretch (aromatic) | ~3050 | ~3060 |

| C-Cl Stretch | ~750 | ~755 |

Electronic Structure Analysis (HOMO-LUMO Energies)

Molecular Dynamics Simulations to Elucidate Solution-State Behavior

While DFT calculations typically model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are employed to study their behavior in a condensed phase, such as in a solvent, over a period of time. nih.gov For this compound, MD simulations can provide insights into its dynamic properties, including conformational flexibility and interactions with solvent molecules like water. researchgate.net These simulations can track the formation and breaking of hydrogen bonds between the molecule's hydroxyl group and the solvent, and how the hydrophobic chlorophenyl group influences local solvent structure. researchgate.net MD is also used to explore low-energy conformers and understand the stability of ligand-protein complexes under dynamic conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netbiointerfaceresearch.com To develop a QSAR model for a class of compounds including this compound, one would first compile a dataset of structurally similar molecules with known activities (e.g., antifungal, antibacterial). nih.gov Molecular descriptors (numerical values representing physicochemical properties) are calculated for each molecule. Statistical methods are then used to build a model that predicts activity based on these descriptors. The validity of a QSAR model is crucial and is assessed through internal and external validation metrics, such as the cross-validated R² (q²) and the predictive R² (R²pred). nih.govmdpi.com Such models can then be used to predict the bioactivity of new or untested compounds. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. mdpi.comdergipark.org.tr This technique places the ligand into the binding site of a protein and calculates a score, often representing the binding affinity (e.g., binding energy in kcal/mol). nih.govresearchgate.net Docking studies can help identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the chlorophenyl group is likely to participate in hydrophobic and van der Waals interactions within the binding pocket. These studies are foundational in drug discovery for predicting the binding mode of a compound. researchgate.netmdpi.com

Table 4: Hypothetical Molecular Docking Results for this compound Note: This table is for illustrative purposes.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| CYP51 (Lanosterol 14α-demethylase) | -7.8 | TYR 132, HIS 377, MET 508 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |

| EGFR Tyrosine Kinase | -6.9 | LEU 718, VAL 726, ALA 743 | Hydrophobic, van der Waals |

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the biological and mechanistic profiles of the chemical compound this compound to construct the detailed article as requested.

Research into compounds with similar structural motifs, such as other chlorophenyl derivatives or propan-2-ol analogues, does exist. This body of work suggests that molecules in this class can exhibit a range of biological effects, including antimicrobial and anticancer activities. However, these findings are specific to the derivatives studied and cannot be directly attributed to this compound without dedicated research on the compound itself.

Adhering to the strict requirement to focus solely on this compound, it is not possible to provide a scientifically accurate and detailed analysis for the outlined sections:

Biological Activity and Mechanistic Investigations of 2 4 Chlorophenyl Propan 2 Ol

Anti-inflammatory Properties and Immunomodulatory Effects

Without specific studies on its interaction with enzymes, its efficacy against microbial strains, its effects on cancer cell lines, or its influence on inflammatory pathways, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of dedicated research findings for 2-(4-Chlorophenyl)propan-2-ol in the public domain.

General Mechanisms of Interaction with Biological Systems, Receptors, and Enzymes

The precise mechanisms through which this compound interacts with biological systems have not been extensively detailed in publicly available research. However, by examining structurally similar compounds, it is possible to infer potential modes of action. Compounds containing a chlorophenyl group often exhibit biological activity by interacting with specific enzymes and receptors.

For instance, the related compound, 2-(4-chlorophenyl)-2-methylpropan-1-ol, is known to interact with enzymes, particularly those in the cytochrome P450 family, which are integral to metabolic processes. Other derivatives have shown the potential to modulate the activity of various receptors. For example, compounds structurally analogous to 2-chloro-N-(4-chlorophenethyl)propan-1-amine have been investigated for their ability to modulate serotonin (B10506) (5-HT) receptors, which are involved in processes like appetite and mood regulation.

Furthermore, preliminary studies on compounds like 3-amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride suggest potential interactions with adrenergic receptors, which could influence cardiovascular responses. smolecule.com The halogenated structure of these types of compounds is believed to facilitate specific binding interactions with the active sites of enzymes or receptors, leading to either inhibition or modulation of biological pathways. evitachem.comsmolecule.com The presence of functional groups such as hydroxyl and amino groups can also contribute to these interactions through the formation of hydrogen bonds. smolecule.comevitachem.com

The table below summarizes the observed interactions of compounds structurally related to this compound.

| Compound Class/Example | Interacting System/Target | Potential Effect |

| Chlorinated Phenyl Tertiary Alcohols | Cytochrome P450 Enzymes | Modulation of enzyme activity, influencing metabolic pathways. |

| 2-Chloro-N-(phenethyl)propan-1-amine analogues | Serotonin (5-HT) Receptors | Modulation of receptor activity, potentially affecting physiological processes like appetite. |

| Amino-propan-1-ol hydrochlorides with a chlorophenyl group | Adrenergic Receptors | Influence on cardiovascular responses through receptor interaction. smolecule.com |

| Imidazole (B134444) derivatives with a chlorophenyl group | Inflammatory Pathway Enzymes/Receptors | Inhibition of pro-inflammatory cytokines or modulation of immune responses. evitachem.com |

Metabolic Pathways and Metabolite Identification of Closely Related Compounds

The metabolism of this compound has not been specifically elucidated in the available literature. However, studies on closely related compounds provide significant insight into the likely metabolic fate of molecules containing a chlorophenyl moiety. The metabolism of such xenobiotics typically proceeds through Phase I and Phase II reactions to increase their water solubility and facilitate excretion.

Phase I Metabolism: Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2). For compounds containing an aromatic ring, such as the chlorophenyl group, aromatic hydroxylation is a common metabolic pathway. acs.org Oxidation is another key Phase I transformation. For example, the fungicide fenbuconazole, which contains a 4-chlorophenyl group, undergoes oxidation to form metabolites like 4-(4-chlorophenyl)-2-hydroxymethyl-2-phenylbutyronitrile. fao.org The metabolism of a DDT intermediate, 1-chloro-2,2-bis(p-chlorophenyl)ethene (DDMU), is thought to proceed via an α-chloroepoxide to form 2-hydroxy-2,2-bis(p-chlorophenyl)acetic acid. nih.gov

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their polarity. Common conjugation reactions include glucuronidation and sulfation. For instance, studies on the novel β-adrenolytic agent (RS)-1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol identified O-glucuronide and sulfate (B86663) conjugates as major metabolites. nih.gov In the metabolism of RWJ-333369, a compound with a 2-chlorophenyl group, O-glucuronidation and sulfate conjugation were observed across multiple species. researchgate.net

The table below details identified metabolites from compounds structurally related to this compound, illustrating common metabolic transformations.

| Parent Compound | Metabolite(s) | Metabolic Pathway | Species Studied |

| Fenbuconazole | Lactones, Iminolactone, 4-(4-chlorophenyl)-2-hydroxymethyl-2-phenylbutyronitrile | Oxidation, Hydrolysis | Rats fao.org |

| 1-Chloro-2,2-bis(p-chlorophenyl)ethene (DDMU) | 2-Hydroxy-2,2-bis(p-chlorophenyl)acetic acid (αOH-DDA) | Epoxidation, Rearrangement | Mice nih.gov |

| RWJ-333369 [1,2-ethanediol, 1-(2-chlorophenyl)-, 2-carbamate, (S)-] | O-glucuronide and sulfate conjugates, 2-chloromandelic acid, 2-chlorophenylglycine, 2-chlorobenzoic acid | O-glucuronidation, Sulfate conjugation, Hydrolysis, Oxidation | Mice, Rats, Rabbits, Dogs researchgate.net |

| (RS)-1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol | Hydroxyl derivatives, Dihydroxyl derivatives, N-methylated compound, O-glucuronide, Sulfate | Oxidation, N-methylation, O-glucuronidation, Sulfation | Rats nih.gov |

These examples indicate that the metabolism of this compound would likely involve hydroxylation of the aromatic ring, oxidation of the alkyl side chain, and subsequent conjugation with glucuronic acid or sulfate to facilitate its removal from the body.

Applications in Advanced Chemical and Pharmaceutical Sciences

Role as a Key Intermediate in Pharmaceutical Synthesis

The 2-(4-Chlorophenyl)propan-2-ol structure is a recurring motif in medicinal chemistry. While direct incorporation into blockbuster drugs is not extensively documented, its isomers and derivatives are recognized as important pharmaceutical intermediates. For instance, related structures like 2-(4-Chlorophenyl)-1-propanol and (2S)-3-amino-2-(4-chlorophenyl)propan-1-ol are noted for their potential as building blocks for more complex pharmaceutical agents, including those targeting the central nervous system. vulcanchem.comcymitquimica.com The presence of the 4-chlorophenyl group can influence biological activity and solubility, key factors in drug design. cymitquimica.com

One of its isomers, 2-amino-1-(4-chlorophenyl)propan-1-ol (B1199383) hydrochloride, serves as a precursor in the synthesis of the beta-blocker propranolol. smolecule.com The core structure's value is further highlighted by its use in the synthesis of complex piperazine (B1678402) derivatives, which are investigated for their pharmacological potential. For example, 1-chloro-3-(4-((4-chlorophenyl)(phenyl) methyl)piperazin-1-yl)propan-2-ol is a documented intermediate in the creation of more elaborate bioactive molecules. ijpsonline.com

Utilization in Agrochemical Development (e.g., Fungicide Precursors)

The most prominent application of the this compound moiety is in the development of modern agrochemicals, particularly as a precursor for potent fungicides. The combination of the chlorophenyl group with a propanol (B110389) backbone is a feature of several successful antifungal agents.

A significant area of research has been the synthesis of triazole-containing fungicides. The this compound scaffold is integral to this class of compounds. Research has demonstrated the synthesis and potent antifungal activity of 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol . nih.govnih.govresearchgate.net This derivative, created through "click chemistry," showed a promising antifungal profile against various Candida species, highlighting the potential for developing new, more effective antimycotic agents from this structural base. nih.govnih.gov

Furthermore, the general structural framework is found in complex commercial fungicides. Prothioconazole, a broad-spectrum triazolinthione fungicide, inhibits sterol biosynthesis in fungi. googleapis.com Its synthesis involves key intermediates that are structurally related, such as 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol . iikii.com.sgfao.org This underscores the value of the chlorophenyl propanol structure in creating effective crop protection agents. Other triazole fungicides, like Mefentrifluconazole, are also based on an isopropanol-triazole core, further cementing the importance of this chemical class in agriculture. nih.gov

Table 1: Examples of Fungicides and Precursors with Related Structures

| Compound Name | Application/Role | Structural Relevance |

|---|---|---|

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Experimental Antifungal Agent | Direct derivative of this compound |

| Prothioconazole | Commercial Fungicide | Contains a related chlorophenyl propanol core |

Applications in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized, high-value applications, such as pharmaceuticals and agrochemicals. europa.eu this compound fits squarely into this category as a versatile building block. Its utility is not in bulk production but in multi-step syntheses that lead to high-value products.

The synthesis of the aforementioned fungicide precursors and bioactive scaffolds are prime examples of its application in the fine chemical industry. nih.govgoogleapis.com Companies in the fine chemicals sector, such as Saltigo (a subsidiary of Lanxess), specialize in producing such complex intermediates for various industries. lanxess.com The synthesis of an epoxiconazole (B1671545) intermediate, 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, through processes like Grignard and nucleophilic addition reactions, further illustrates the type of complex synthesis within the fine chemical field where such propanol structures are vital. nih.gov The production of these specialized molecules requires precise reaction control to create complex, often chiral, centers, which is characteristic of fine chemical manufacturing.

Development of Novel Bioactive Scaffolds Based on the this compound Moiety

A bioactive scaffold is a core molecular structure from which a variety of derivatives can be built to interact with biological targets. The this compound moiety serves as an excellent starting point for creating such scaffolds due to its combination of an aromatic, halogenated ring and a functionalized aliphatic chain.

The most direct and compelling example is the development of novel 1,2,3-triazole derivatives. In a notable study, a series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols were synthesized. nih.gov The synthesis involved reacting aromatic azides with 2-methylbut-3-yn-2-ol. Among the synthesized compounds, the derivative 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (a direct conceptual derivative of the title compound) exhibited the most promising antifungal activity against several strains of Candida. nih.govnih.govresearchgate.net This demonstrates that combining the this compound moiety with a triazole ring generates a new scaffold with significant biological potential.

Table 2: Research Findings on a Bioactive Scaffold Derived from the this compound Moiety

| Derived Compound | Synthesis Method | Key Finding | Reference |

|---|

Beyond triazoles, the 4-chlorophenyl group is a common feature in other bioactive scaffolds. For instance, novel thiazole (B1198619) derivatives bearing a 4-(4-chlorophenyl)thiazol-2-yl moiety have been synthesized and investigated as potential antibacterial and antifungal agents, indicating the broad utility of the chlorophenyl group in developing new classes of antimicrobial drugs. mdpi.com These examples underscore the strategic importance of the this compound core in the rational design of new and effective therapeutic and agrochemical agents.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-α,α-dimethylbenzyl Alcohol |

| 2-(4-Chlorophenyl)-1-propanol |

| (2S)-3-amino-2-(4-chlorophenyl)propan-1-ol |

| Propranolol |

| 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride |

| 1-chloro-3-(4-((4-chlorophenyl)(phenyl) methyl)piperazin-1-yl)propan-2-ol |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol |

| Prothioconazole |

| 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol |

| Mefentrifluconazole |

| 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol |

| 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols |

| 2-methylbut-3-yn-2-ol |

Environmental Fate and Degradation Studies of 2 4 Chlorophenyl Propan 2 Ol

Environmental Transformation Pathways

The environmental transformation of 2-(4-chlorophenyl)propan-2-ol is likely influenced by both abiotic and biotic processes, similar to those observed for related chlorinated aromatic compounds. The primary precursor for analogous environmental contaminants is the pesticide Dicofol, which breaks down into more persistent products like DCBP. epa.govpops.int

Abiotic transformation, particularly hydrolysis, is a significant pathway for Dicofol. epa.gov The rate of Dicofol hydrolysis is highly dependent on pH, occurring rapidly under neutral and alkaline conditions but proceeding much more slowly in acidic environments. epa.govorst.edueuropa.eunih.gov For instance, the hydrolysis half-life of p,p'-dicofol is reported as 85 days at pH 5, but only 64 hours at pH 7 and 26 minutes at pH 9. epa.govnih.govepa.gov This suggests that compounds with similar structures, such as this compound, may also be susceptible to pH-dependent hydrolysis, although the tertiary alcohol group is generally stable and less prone to hydrolysis than the trichloromethyl group in Dicofol.

The degradation products of Dicofol are noted for their persistence in the environment. epa.govpops.int Metabolites such as DCBP and DCBH accumulate in sediment and are resistant to further breakdown. pops.int Given its structural similarity, this compound may exhibit comparable persistence, particularly in soil and sediment compartments where it could adsorb strongly to particles. orst.edu

Table 1: Hydrolysis Half-life of p,p'-Dicofol at Different pH Values

| pH | Half-life | Reference |

|---|---|---|

| 5 | 85 days | epa.govnih.govepa.gov |

| 7 | 64 hours | epa.govepa.gov |

| 9 | 26 minutes | epa.govepa.gov |

Photodegradation Mechanisms and Products

Photodegradation is another critical pathway for the transformation of chlorinated aromatic compounds in the environment. Sunlight can induce photochemical reactions that alter the chemical structure of these pollutants. nih.govresearchgate.net

Studies on Dicofol show that it undergoes photodegradation in water, with 4,4'-dichlorobenzophenone (B107185) (DCBP) being a major product. epa.govepa.gov The photodecomposition of other related compounds, such as 2,2-bis(p-chlorophenyl)acetic acid (DDA), a metabolite of DDT, also yields DCBP, p-chlorobenzaldehyde, and p-chlorophenol upon exposure to sunlight or laboratory UV light. nih.gov

Interestingly, DCBP itself demonstrates considerable resistance to further photodegradation. nih.gov However, it can be slowly converted to p-chlorobenzoic acid, which in turn can form p-hydroxybenzoic acid and benzoic acid, representing further steps toward mineralization. nih.gov This indicates that while the chlorophenyl group is photoreactive, the resulting benzophenone (B1666685) structure is more stable. It can be inferred that this compound would likely undergo similar photochemical processes involving the aromatic ring. The tertiary alcohol structure itself is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov

Table 2: Major Photodegradation Products of DDA and Related Compounds

| Parent Compound | Photodegradation Products | Reference |

|---|---|---|

| 2,2-bis(p-chlorophenyl)acetic acid (DDA) | p,p'-Dichlorobenzophenone (DCB), p-Chlorobenzaldehyde, p-Chlorophenol | nih.gov |

| p,p'-Dichlorobenzilic acid | p,p'-Dichlorobenzophenone (DCB), p-Chlorobenzaldehyde, p-Chlorophenol | nih.gov |

| p,p'-Dichlorobenzhydrol | p,p'-Dichlorobenzophenone (DCB), p-Chlorobenzaldehyde, p-Chlorophenol | nih.gov |

| Dicofol | p,p'-Dichlorobenzophenone (DCB) | epa.govepa.gov |

Biotransformation Processes in Various Environmental Compartments

The biotransformation of chlorinated organic compounds is highly dependent on the specific substance, environmental conditions (aerobic vs. anaerobic), and the microbial communities present. tandfonline.comwikipedia.org

Compounds structurally related to this compound, such as the degradation products of Dicofol, are generally found to be resistant to microbial degradation in soil and water. epa.govepa.gov This contributes to their environmental persistence. Under aerobic conditions, the degradation of Dicofol in soil is slow, with reported half-lives of around 43 days for the p,p' isomer, leading to the formation of persistent metabolites like DCBP and 1,1-bis(p-chlorophenyl)-2,2-dichloroethanol (FW-152). epa.govepa.gov

However, some microbial activity has been documented. For example, the bacterium Pseudomonas putida has been shown to co-metabolize bis(p-chlorophenyl)acetic acid (DDA) to 4,4'-dichlorobenzhydrol (B164927) and 4,4'-dichlorobenzophenone. This suggests that specific microbial strains may possess the enzymatic machinery to transform these types of compounds. Anaerobic conditions often favor reductive dechlorination. tandfonline.comsemanticscholar.org For instance, the primary degradation pathway for DDT in anoxic environments is reductive dechlorination to DDD. tandfonline.com

Tertiary alcohols, such as tert-amyl alcohol, are known to be degraded slowly by microorganisms. asm.org Their degradation often requires specific enzymes, such as monooxygenases, to initiate the process. asm.org Given the combined resistance of the chlorinated aromatic structure and the tertiary alcohol group, the biotransformation of this compound in various environmental compartments is expected to be a very slow process.

Table 3: Major Aerobic Soil Metabolites of Dicofol Isomers

| Dicofol Isomer | Major Metabolites | Reference |

|---|---|---|

| o,p'-Dicofol | 2,4'-Dichlorobenzophenone (o,p'-DCBP), FW-152, Chlorobenzoic acid (CBA), 3-Hydroxy-dichlorobenzophenone (3-OH-DCBP), Dichlorobenzhydrol (DCBH) | epa.govepa.gov |

| p,p'-Dicofol | 4,4'-Dichlorobenzophenone (p,p'-DCBP), FW-152, 3-Hydroxy-4,4'-dichlorobenzophenone (3-OH-DCBP) | epa.govepa.gov |

Future Research Directions and Emerging Opportunities for 2 4 Chlorophenyl Propan 2 Ol

Comprehensive Elucidation of Specific Molecular Targets and Biological Pathways

While the precise molecular targets of 2-(4-chlorophenyl)propan-2-ol are not yet fully understood, preliminary research suggests potential interactions with various biological pathways. The presence of a chlorophenyl group can influence its biological activity. cymitquimica.com For instance, related compounds have been investigated for their effects on neurotransmitter systems, such as modulating norepinephrine (B1679862) levels, which could have implications for neurological disorders. smolecule.com

Future research should focus on systematically screening this compound against a wide array of biological targets, including enzymes and receptors. This could uncover novel mechanisms of action and therapeutic possibilities. For example, studies on similar structures, such as 2-Chloro-N-(4-chlorophenethyl)propan-1-amine, have pointed towards interactions with serotonin (B10506) 5-HT₂C receptors, which are involved in appetite regulation. Although this is a different compound, it highlights the potential for chlorophenyl-containing propanol (B110389) derivatives to interact with significant biological targets. Further investigation is needed to determine if this compound exhibits similar activities.

Rational Design and Synthesis of Novel Analogs with Enhanced Biological Specificity and Potency

The structure of this compound serves as a valuable scaffold for the rational design and synthesis of new analogs with improved biological properties. By modifying the core structure, researchers can aim to enhance potency, increase target specificity, and improve pharmacokinetic profiles.

For example, the synthesis of triazole derivatives incorporating the this compound moiety has been explored. One such derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, has demonstrated promising antifungal activity against various Candida species. nih.gov This suggests that the core structure of this compound can be a key component in developing new therapeutic agents.

Future efforts in this area could involve:

Introducing different substituents on the phenyl ring to modulate electronic properties and binding interactions.

Altering the propanol side chain to optimize steric and hydrophobic characteristics.

Employing computational modeling to predict the binding affinity of new analogs to specific biological targets, thereby guiding synthetic efforts.

The synthesis of such analogs can be achieved through established chemical reactions. For instance, the creation of 1,2,3-triazole derivatives can be accomplished via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

Application of Green Chemistry Principles in the Synthesis and Derivatization

The synthesis and derivatization of this compound and its analogs present an opportunity to apply the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Key areas for implementing green chemistry in the context of this compound include:

Use of environmentally benign solvents: Exploring reactions in water or other green solvents can significantly reduce the environmental impact compared to traditional organic solvents.

Catalytic reactions: Employing catalysts can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. For example, the synthesis of substituted imidazoles, which can be structurally related to derivatives of this compound, has been achieved using microwave-assisted parallel synthesis on a solid phase, leading to reduced reaction times and increased yields. researchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Future research should focus on developing novel synthetic pathways for this compound and its derivatives that are not only efficient but also environmentally sustainable.

Advanced Mechanistic Investigations at the Atomic and Molecular Levels

A deeper understanding of the mechanisms of action of this compound at the atomic and molecular levels is crucial for its future development. Advanced analytical and computational techniques can provide invaluable insights into its interactions with biological systems.

Techniques that can be employed include:

X-ray crystallography: To determine the three-dimensional structure of the compound when bound to a biological target, providing a detailed picture of the binding interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy: To study the compound's structure and its dynamic interactions with other molecules in solution.

Computational modeling and molecular dynamics simulations: To predict binding modes, calculate binding energies, and understand the conformational changes that occur upon binding.

By combining experimental and computational approaches, researchers can build a comprehensive model of how this compound and its analogs exert their biological effects. This knowledge is essential for the rational design of more effective and specific molecules.

Exploration of Novel Therapeutic and Industrial Applications

The unique chemical properties of this compound open the door to a wide range of potential therapeutic and industrial applications. While some avenues are already being explored, many remain untapped.

Potential Therapeutic Applications:

Antifungal Agents: As demonstrated by its triazole derivatives, this compound shows promise in the development of new antifungal drugs to combat resistant fungal infections. nih.gov

Anticancer Agents: Derivatives of structurally similar compounds, such as 2-(4-chlorophenyl)-2-methylpropan-1-ol, have shown potential in inhibiting the growth of cancer cell lines. Further investigation is warranted to explore the anticancer potential of this compound and its analogs.

Central Nervous System (CNS) Active Compounds: The structural similarity to compounds that modulate neurotransmitter systems suggests potential applications in treating neurological and psychiatric disorders. guidechem.com

Potential Industrial Applications:

Agrochemicals: The compound could serve as an intermediate in the synthesis of new pesticides and herbicides. vulcanchem.com

Polymers: Its structure may lend itself to the production of specialty polymers with unique properties. vulcanchem.com

Fragrance Formulations: Certain phenylpropanol derivatives are used in the fragrance industry, suggesting a potential, albeit less explored, application for this compound. vulcanchem.com

The table below summarizes some of the research findings on related compounds, highlighting the potential for future discoveries with this compound.

| Compound/Derivative | Research Finding | Potential Application |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Antifungal activity against Candida species nih.gov | Antifungal drug development |

| 2-Chloro-N-(4-chlorophenethyl)propan-1-amine | Interaction with serotonin 5-HT₂C receptor | Appetite regulation, anti-obesity therapies |

| Derivatives of 2-(4-chlorophenyl)-2-methylpropan-1-ol | Inhibition of breast cancer cell line growth | Anticancer therapies |

| 2-(4-Chlorophenyl)-1-propanol | Intermediate for CNS active compounds vulcanchem.com | Development of drugs for neurological disorders |

Further research is essential to fully realize the potential of this compound. A multidisciplinary approach, combining synthetic chemistry, pharmacology, and material science, will be key to unlocking its future applications.

常见问题

Q. How can researchers optimize the synthesis of 2-(4-Chlorophenyl)propan-2-ol to achieve high yield and purity?

Methodological Answer: The synthesis of this compound can be optimized by:

- Reaction Condition Tuning: Adjusting temperature (e.g., 60–80°C for exothermic steps), solvent polarity (e.g., THF or DMF for solubility), and reaction time (monitored via TLC/HPLC).

- Purification Techniques: Employing recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from byproducts.

- Catalyst Selection: Using Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency, as seen in analogous chlorophenyl-containing compounds .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the propan-2-ol backbone and chlorophenyl substitution pattern. Key signals: δ 1.5 ppm (geminal -CH₃ groups), δ 7.2–7.4 ppm (aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 185.06 (C₉H₁₁ClO⁺) and fragmentation patterns.

- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves stereochemical ambiguities, as demonstrated in structurally related neolignans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis Frameworks: Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in antimicrobial activity may arise from variations in MIC testing protocols .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing -OH with -OAc) to isolate contributing factors. Analogous chlorophenyl compounds show enhanced activity with electron-withdrawing groups .

Q. What strategies are effective for isolating intermediates in multi-step syntheses involving this compound?

Methodological Answer:

- Selective Crystallization: Use solvent polarity gradients (e.g., hexane/acetone) to isolate diastereomers or regioisomers, as shown in atovaquone syntheses .

- Chromatographic Trapping: Employ fluorous tags or silica-bound scavengers to capture reactive intermediates (e.g., boronic acid derivatives) .

Q. How can researchers mitigate safety risks when handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Management: Neutralize acidic/basic residues before disposal, as outlined in safety protocols for analogous propan-2-ol derivatives .

Q. What mechanistic insights explain the reactivity of the chlorophenyl group in this compound?

Methodological Answer:

- Halogen Bonding: The chlorine atom participates in non-covalent interactions, influencing crystal packing (X-ray data) and catalytic activity .

- Electrophilic Aromatic Substitution (EAS): The para-chloro group directs incoming electrophiles to the meta position, enabling regioselective functionalization .

Q. How should researchers interpret conflicting solubility data for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (non-polar). Discrepancies often arise from impurities or polymorphic forms.

- Quantitative Analysis: Use UV-Vis spectroscopy or HPLC to measure solubility limits, ensuring saturation equilibrium (24h stirring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。